Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate
Description
Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1H-pyrrol-2-yl]methyl}-4-methyl-1H-pyrrole-3-carboxylate is a bis-pyrrole derivative featuring two substituted pyrrole rings interconnected via a methylene bridge. Key structural attributes include:
- Substituents: Each pyrrole ring contains formyl (-CHO) and methyl (-CH₃) groups. The propanoyloxy (-OCOC₂H₅) moiety on one ring introduces ester functionality, enhancing steric bulk and lipophilicity.
Properties
CAS No. |
6339-67-9 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 5-formyl-2-[(5-formyl-4-methyl-3-propanoyloxy-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-5-16(24)27-18-11(4)15(9-23)21-13(18)7-12-17(19(25)26-6-2)10(3)14(8-22)20-12/h8-9,20-21H,5-7H2,1-4H3 |
InChI Key |
YGPUKFQOZNNEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(NC(=C1C)C=O)CC2=C(C(=C(N2)C=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrrole derivatives, which undergo various functional group transformations. Common synthetic routes may involve:
Formylation Reactions: Introduction of formyl groups using reagents like Vilsmeier-Haack reagent or formic acid derivatives.
Esterification: Formation of ester groups through reactions with alcohols and carboxylic acids or their derivatives.
Substitution Reactions: Introduction of substituents like methyl and propionyloxy groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction conditions.
Purification Techniques: Use of chromatography, crystallization, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of formyl groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of formyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s presence, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrole Carboxylates
Key Observations :
- Molecular Weight : The target compound’s molecular weight (~403.4 g/mol) is significantly higher than simpler analogs (e.g., 181.19–207.23 g/mol), reflecting its bis-pyrrole architecture.
- Lipophilicity: The propanoyloxy group increases hydrophobicity compared to compounds lacking ester substituents .
- Reactivity : Dual formyl groups enhance electrophilicity, enabling crosslinking or condensation reactions, as seen in porphyrin synthesis pathways .
Comparison with Related Syntheses
- Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate : Synthesized via Vilsmeier-Haack formylation of ethyl 4-methylpyrrole-3-carboxylate, as inferred from .
- Bis-pyrrole Derivatives : describes sulfonated pyrrole synthesis via diazomethane-mediated coupling, highlighting the role of electrophilic intermediates in crosslinking pyrroles .
Functional and Application Differences
- Biological Activity : Pyrrole derivatives in are explored as antimalarials, with substituent positioning critical to potency. The target compound’s dual formyl groups may enhance metal-chelating capacity, analogous to porphyrin precursors .
- Crystallographic Behavior: Hydrogen-bonding patterns () differ significantly between mono- and bis-pyrroles. The propanoyloxy group may disrupt crystal packing compared to methyl-only analogs .
Research Findings and Challenges
- Structure-Activity Relationships (SAR) : Methyl and formyl groups at specific positions (e.g., C-4 and C-5) optimize steric and electronic profiles for biological activity, as seen in antimalarial pyrrolones .
- Analytical Challenges : The compound’s complexity complicates crystallization and structure validation (). SHELX-based refinement () may require high-resolution data due to conformational flexibility .
Biological Activity
Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1H-pyrrol-2-yl]methyl}-4-methyl-1H-pyrrole-3-carboxylate, commonly referred to by its CAS number 6339-67-9, is a complex organic compound with significant biological activity. This article provides an in-depth examination of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 374.3878 g/mol. Its structure comprises multiple functional groups that contribute to its reactivity and biological activity.
Structural Formula
The structural representation can be summarized as follows:
Key Features
- Functional Groups : The presence of formyl, methyl, and carboxylate groups suggests potential reactivity in biological systems.
- Pyrrole Backbone : The pyrrole ring is known for its role in various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds with pyrrole structures exhibit notable anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Study Findings
- Cell Line Testing : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial strains.
Data Summary
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies
- In Vivo Studies : Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
- Mechanistic Insights : The inhibition of NF-kB signaling pathways was observed, which is critical in mediating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
